molecular formula C21H22N4O4S B2495229 4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE CAS No. 1358429-41-0

4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE

Cat. No.: B2495229
CAS No.: 1358429-41-0
M. Wt: 426.49
InChI Key: MUWQECNYQNYLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is a complex heterocyclic compound. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of thieno, triazolo, and pyrimidine rings, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between enaminonitriles and benzohydrazides under microwave irradiation has been reported to yield triazolo compounds efficiently . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolo or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it has been shown to inhibit CDK2/cyclin A2, which is crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE stands out due to its unique combination of thieno, triazolo, and pyrimidine rings

Properties

IUPAC Name

11-[2-(3-methoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-13(2)7-9-23-19(27)18-16(8-10-30-18)25-20(23)22-24(21(25)28)12-17(26)14-5-4-6-15(11-14)29-3/h4-6,8,10-11,13H,7,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWQECNYQNYLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.